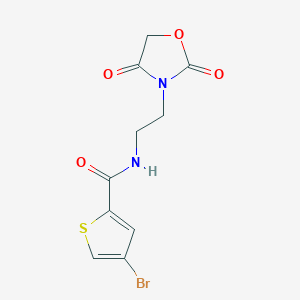

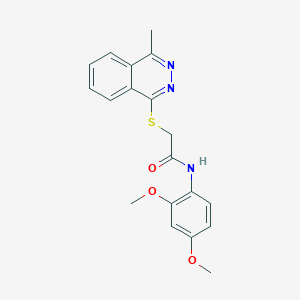

![molecular formula C10H15N3O2S B2834777 Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate CAS No. 717873-65-9](/img/structure/B2834777.png)

Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

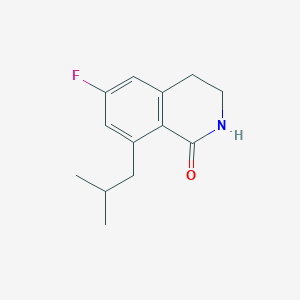

“Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” is a chemical compound with the molecular formula C10H15N3O2S and a molecular weight of 241.31123. However, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of carbamates, which includes “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate”, generally involves the reaction of amines with carbon dioxide45. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which are able to actively transfer the carboxylate group to various substrates6. However, the specific synthesis process for this compound is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” is not explicitly provided in the search results. However, the molecular formula C10H15N3O2S suggests that it contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms123.Chemical Reactions Analysis

The chemical reactions involving “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, carbamates in general are known to react with amines and carbon dioxide6.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, the molecular weight of the compound is 241.31123.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2 yl] carbamate showed activity against lymphoid leukemia, melanoma, and lung carcinoma, highlighting its potential for clinical application due to its low toxicity at therapeutically active doses (Atassi & Tagnon, 1975).

- Another study found that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate inhibited the growth of leukemia cells and demonstrated significant antifilarial activity, suggesting its dual utility in cancer and parasitic infection treatments (Kumar et al., 1993).

Anticonvulsant Activity

- A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and found to be potent anticonvulsants, comparable to standard drugs like phenytoin and phenobarbital, without causing sedation or ataxia (Chapleo et al., 1986).

Agricultural Applications

- The use of carbendazim (methyl-2-benzimidazole carbamate) and tebuconazole in agriculture for fungal disease control was enhanced by solid lipid nanoparticles and polymeric nanocapsules, showing reduced environmental toxicity and improved efficacy (Campos et al., 2015).

Antiviral Activity

- A novel compound demonstrated potential antivirus activities against Coronavirus, highlighting the relevance of thiadiazole derivatives in developing treatments for infectious diseases like COVID-19 (Rashdan et al., 2021).

Safety And Hazards

The safety and hazards associated with “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, carbamates in general can cause eye and skin irritation, respiratory and digestive tract irritation, and may target organs like the liver8.

Zukünftige Richtungen

The future directions for “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate” are not explicitly mentioned in the search results. However, there is an increasing interest in applying amine CO2-capture for fine chemical synthesis, because CO2 is non-toxic, cheap and readily available9. This could potentially open up new avenues for the use and study of carbamates, including “Methyl [5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate”.

Eigenschaften

IUPAC Name |

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-10(14)11-9-13-12-8(16-9)6-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOILMJCAEGXJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NN=C(S1)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

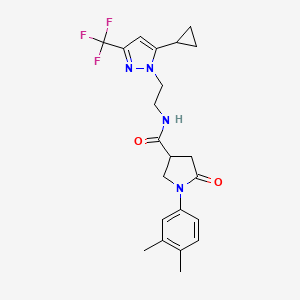

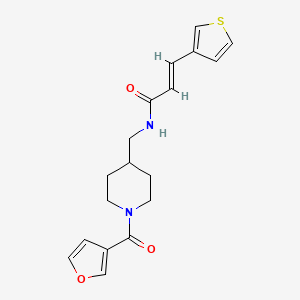

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2834696.png)

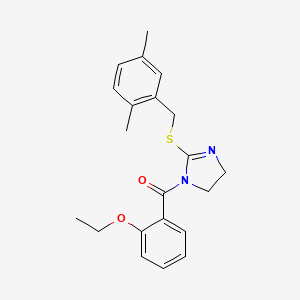

![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)

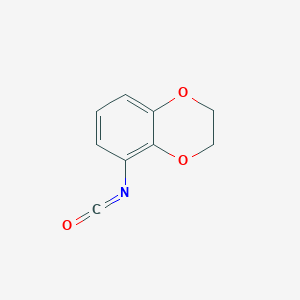

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2834715.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)